3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid
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Overview
Description
3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions, and an acrylic acid moiety at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with an appropriate acrylic acid derivative under acidic or basic conditions. One common method involves the use of acryloyl chloride in the presence of a base such as triethylamine to facilitate the formation of the acrylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of pyrimidine derivatives with different functional groups.
Scientific Research Applications
3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: A sulfur-containing analog with similar structural features.
4,6-Dimethylpyrimidine-2-amine:
4,6-Dimethylpyrimidine-2-carboxylic acid: A carboxylic acid analog with different reactivity and applications.
Uniqueness
3-(4,6-Dimethylpyrimidin-2-yl)acrylic acid is unique due to the presence of both the pyrimidine ring and the acrylic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
(E)-3-(4,6-dimethylpyrimidin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-6-5-7(2)11-8(10-6)3-4-9(12)13/h3-5H,1-2H3,(H,12,13)/b4-3+ |
InChI Key |
OOKHSRDCTMUWCJ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)C=CC(=O)O)C |
Origin of Product |
United States |
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